molecular formula C6H6INO B1531487 4-Iodo-3-methoxypyridine CAS No. 1331850-50-0

4-Iodo-3-methoxypyridine

Cat. No.: B1531487
CAS No.: 1331850-50-0
M. Wt: 235.02 g/mol
InChI Key: FRLJNIIXFJXKOC-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methoxypyridine can be synthesized through several methods. One common approach involves the iodination of 3-methoxypyridine using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity required for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-3-methoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxypyridine depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps involving palladium catalysts . In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-Iodo-3-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJNIIXFJXKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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